4-Bromo-3-chlorobenzonitrile CAS number 57418-97-0 properties
4-Bromo-3-chlorobenzonitrile CAS number 57418-97-0 properties
CAS Number: 57418-97-0
This technical guide provides a comprehensive overview of 4-Bromo-3-chlorobenzonitrile, a halogenated aromatic nitrile that serves as a versatile intermediate in advanced chemical synthesis.[1] It is particularly valuable in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective chemical transformations.[1][2]
Physicochemical Properties
4-Bromo-3-chlorobenzonitrile is a white to off-white crystalline powder at room temperature.[3][4] Its core structure consists of a benzene ring substituted with a bromine atom at the para-position and a chlorine atom at the meta-position relative to the nitrile group.[3]
Table 1: Physicochemical Data for 4-Bromo-3-chlorobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 57418-97-0 | [3] |
| Molecular Formula | C₇H₃BrClN | [3][5] |
| Molecular Weight | 216.46 g/mol | [3][5] |
| Melting Point | 80-81 °C | [4][5][6] |
| Boiling Point | 260.8 ± 20.0 °C at 760 mmHg | [5] |
| 142-143 °C (reduced pressure) | [3] | |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| Flash Point | 111.5 ± 21.8 °C | [5] |
| Solubility | Soluble in methanol | [3] |
| Appearance | White to almost white crystalline powder | [3] |
| InChI Key | YWTKUWXYQQZSIL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)Cl)Br | [3] |
Synthesis Methodologies
The synthesis of 4-Bromo-3-chlorobenzonitrile can be achieved through various routes, primarily involving electrophilic aromatic substitution and cyanation reactions.[1] The strategic placement of the halogen and nitrile groups is crucial for its utility.[1]
A common laboratory-scale synthesis involves the selective bromination of 3-chlorobenzonitrile.[1] The directing effects of the meta-directing nitrile group and the ortho-, para-directing chlorine atom favor the introduction of bromine at the C-4 position.[1]
Reaction Conditions:
-
Starting Material: 3-Chlorobenzonitrile
-
Reagents: Bromine (Br₂), Iron(III) bromide (FeBr₃) as a Lewis acid catalyst.[1]
-
Mechanism: The FeBr₃ catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) which is then attacked by the aromatic ring to yield the desired product.[1]
An alternative method utilizes potassium bromate and sulfuric acid.[1] For instance, a similar protocol for a related isomer involves dissolving the starting material in 70% sulfuric acid and adding potassium bromate at room temperature over several hours.[1]
For large-scale manufacturing, the gas-phase catalytic ammoxidation of 4-bromo-3-chlorotoluene is the preferred method.[1] This process involves reacting the toluene derivative with ammonia and oxygen in a fluidized-bed reactor, which allows for continuous operation and high yields.[1]
Chemical Reactivity and Applications
The chemical behavior of 4-Bromo-3-chlorobenzonitrile is defined by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitrile group deactivates the aromatic ring, while the two halogen atoms provide sites for selective reactions.[1]
A key feature of this molecule is the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1] In palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, the C-Br bond is significantly more reactive and will typically undergo oxidative addition preferentially.[1][3] This allows for selective functionalization at the C-4 position, leaving the C-Cl bond intact for subsequent transformations.[1]
The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution.[1] The bromine or chlorine atoms can be displaced by strong nucleophiles, such as amines or alkoxides, to generate a variety of substituted benzonitrile derivatives.[1][3]
This compound is a crucial building block in several high-value industries:
-
Pharmaceuticals: It serves as a key starting material and intermediate for the synthesis of various pharmaceutical compounds and therapeutic agents.[1][3]
-
Agrochemicals: Its derivatives are utilized in the development of modern pesticides and herbicides.[1][3]
-
Organic Synthesis: It acts as a versatile scaffold for constructing complex organic molecules with high precision.[1][3]
-
Material Science: It can be used in the synthesis of novel materials, such as those with specific electronic or fire-retardant properties.[3]
Spectroscopic Data
Confirmation of the structure of 4-Bromo-3-chlorobenzonitrile is typically achieved through standard spectroscopic methods.
-
Mass Spectrometry (MS): This technique is used to verify the molecular weight (216.46 g/mol ).[1] The presence of bromine and chlorine atoms results in a highly characteristic isotopic pattern in the mass spectrum.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework and confirm the substitution pattern on the aromatic ring.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, particularly the characteristic nitrile (C≡N) stretch.
Safety and Handling
4-Bromo-3-chlorobenzonitrile is classified as harmful and an irritant.[5][6] Standard laboratory safety protocols should be strictly followed.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] It causes skin and serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[5][6]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[5]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[5]
References
- 1. 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-Bromo-3-chlorobenzonitrile | 57418-97-0 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. 4-Bromo-3-chlorobenzonitrile | CAS#:57418-97-0 | Chemsrc [chemsrc.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. canbipharm.com [canbipharm.com]





